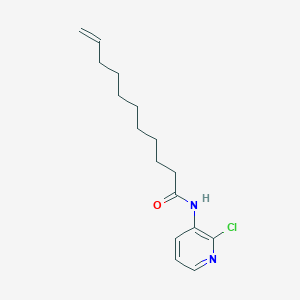

N-(2-chloro-3-pyridinyl)-10-undecenamide

Descripción

N-(2-Chloro-3-pyridinyl)-10-undecenamide is an amide derivative of 10-undecenoic acid, featuring a heteroaromatic 2-chloro-3-pyridinyl substituent on the amide nitrogen. Structurally, it consists of an 11-carbon aliphatic chain with a terminal double bond (10-undecenamide backbone) conjugated to a pyridine ring substituted with chlorine at position 2 (Figure 1). This compound is hypothesized to be synthesized via nucleophilic acyl substitution, where 10-undecenoyl chloride reacts with 2-chloro-3-aminopyridine, analogous to methods used for bisamide derivatives like PBU .

Propiedades

Fórmula molecular |

C16H23ClN2O |

|---|---|

Peso molecular |

294.82 g/mol |

Nombre IUPAC |

N-(2-chloropyridin-3-yl)undec-10-enamide |

InChI |

InChI=1S/C16H23ClN2O/c1-2-3-4-5-6-7-8-9-12-15(20)19-14-11-10-13-18-16(14)17/h2,10-11,13H,1,3-9,12H2,(H,19,20) |

Clave InChI |

HQDYZIQURKVRTI-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)NC1=C(N=CC=C1)Cl |

SMILES canónico |

C=CCCCCCCCCC(=O)NC1=C(N=CC=C1)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares N-(2-chloro-3-pyridinyl)-10-undecenamide with structurally related 10-undecenamide derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Group Diversity

- Aliphatic substituents: N,N'-(1,3-propylene)bis(10-undecenamide) (PBU): A bisamide with a 1,3-diaminopropane linker. Exhibits Tm = 118°C and Tc = 111°C, used as a nucleating agent for poly(lactic acid) crystallization . N,N'-ethylene bis-stearamide (EBS): A saturated bisamide with Tm = 144°C and Tc = 139°C, valued for its lubricating properties in polymers .

- Hydrophilic substituents: Undecylenamide MEA: Contains a hydroxyethyl group (N-(2-hydroxyethyl)). Functions as an antimicrobial and viscosity modifier in cosmetics . Undecylenamidopropylamine Oxide: Features a dimethylaminopropyl-N-oxide group, acting as a surfactant .

- Aromatic/heteroaromatic substituents: N-(3-Chlorophenyl)-10-undecenamide: Substituted with a 3-chlorophenyl group (C17H24ClNO, MW 293.83). The chlorine’s meta position may reduce electronic conjugation compared to ortho-substituted analogs . N-(2-Pyrimidinyl)-10-undecenamide: Pyrimidine-substituted derivative (C15H23N3O, MW 261.36). The pyrimidine ring’s dual nitrogen atoms enhance polarity . N-(2-Morpholinoethyl)-10-undecenamide: Contains a morpholinoethyl group (C17H32N2O2, MW 296.45), offering both hydrogen-bonding capacity and hydrophilicity .

Physicochemical Properties

Key differences arise from substituent polarity and rigidity:

- Thermal stability: Bisamides (PBU, EBS) exhibit higher Tm and Tc due to intermolecular hydrogen bonding and crystallinity. Monoamides with rigid substituents (e.g., pyridinyl, pyrimidinyl) likely have intermediate Tm values (inferred: 100–130°C) .

- Solubility: Hydrophilic groups (e.g., morpholinoethyl, hydroxyethyl) enhance water solubility, while aromatic/heteroaromatic groups increase solubility in polar organic solvents. The target compound’s chloro-pyridinyl group may improve solubility in aprotic solvents like DMF or acetonitrile.

- Molecular weight: Ranges from 261.36 (pyrimidinyl derivative) to 296.45 (morpholinoethyl derivative). The target compound’s inferred molecular weight is ~280–300 g/mol.

Data Table: Comparative Analysis of 10-Undecenamide Derivatives

Research Findings and Insights

- Substituent rigidity vs. thermal stability : Heteroaromatic groups (e.g., pyridinyl, pyrimidinyl) likely enhance thermal resistance compared to aliphatic substituents but remain below bisamide derivatives due to reduced crystallinity.

- Synthetic flexibility : The 10-undecenamide backbone allows modular functionalization, enabling tailored properties for industrial or biomedical uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.